Cas no 2138287-84-8 (3-Isoquinolinecarboxylic acid, 1-bromo-8-fluoro-)

3-Isoquinolinecarboxylic acid, 1-bromo-8-fluoro-, is a halogenated isoquinoline derivative with potential applications in pharmaceutical and agrochemical research. The presence of both bromine and fluorine substituents enhances its reactivity, making it a versatile intermediate for further functionalization. The carboxylic acid group provides a handle for conjugation or derivatization, facilitating its use in synthetic chemistry. This compound’s structural features may contribute to its utility in the development of bioactive molecules, particularly in medicinal chemistry where halogenated heterocycles are often explored for their pharmacokinetic properties. Its purity and stability under standard conditions ensure reliable performance in laboratory applications.
3-Isoquinolinecarboxylic acid, 1-bromo-8-fluoro- structure
2138287-84-8 structure
Product Name:3-Isoquinolinecarboxylic acid, 1-bromo-8-fluoro-
CAS No:2138287-84-8
MF:C10H5BrFNO2
MW:270.05460524559
CID:5261399
Update Time:2025-06-12

3-Isoquinolinecarboxylic acid, 1-bromo-8-fluoro- Chemical and Physical Properties

Names and Identifiers

    • 3-Isoquinolinecarboxylic acid, 1-bromo-8-fluoro-
    • Inchi: 1S/C10H5BrFNO2/c11-9-8-5(2-1-3-6(8)12)4-7(13-9)10(14)15/h1-4H,(H,14,15)
    • InChI Key: JGKPJUOJJJAKQT-UHFFFAOYSA-N
    • SMILES: C1(Br)C2=C(C=CC=C2F)C=C(C(O)=O)N=1

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Additional information on 3-Isoquinolinecarboxylic acid, 1-bromo-8-fluoro-

3-Isoquinolinecarboxylic acid, 1-bromo-8-fluoro- (CAS No. 2138287-84-8): A Comprehensive Overview

3-Isoquinolinecarboxylic acid, 1-bromo-8-fluoro-, identified by the Chemical Abstracts Service Number (CAS No.) 2138287-84-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoquinoline family, a class of heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and potential therapeutic applications.

The structural framework of 3-Isoquinolinecarboxylic acid, 1-bromo-8-fluoro- incorporates both bromine and fluorine substituents, which are strategically positioned to modulate its pharmacological properties. The presence of these halogen atoms not only enhances the compound's reactivity but also influences its interactions with biological targets, making it a valuable scaffold for drug discovery and development.

In recent years, there has been a surge in research focused on isoquinoline derivatives due to their remarkable pharmacological profiles. Studies have demonstrated that compounds within this class exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The introduction of halogen atoms into the isoquinoline core has further expanded the therapeutic potential of these molecules by allowing for fine-tuned modifications that can improve their efficacy and selectivity.

1-bromo-8-fluoro-3-isooctylisoquinoline, a closely related derivative, has been extensively studied for its applications in oncology. Research indicates that this compound can selectively inhibit the growth of certain cancer cell lines by targeting specific molecular pathways involved in tumor progression. The bromo and fluoro substituents play a crucial role in this process by enhancing binding affinity to biological targets and improving metabolic stability.

The synthesis of 3-Isoquinolinecarboxylic acid, 1-bromo-8-fluoro- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, are commonly employed to construct the complex isoquinoline core. These synthetic strategies not only facilitate the introduction of bromine and fluorine substituents but also enable the incorporation of other functional groups that can further enhance the compound's pharmacological properties.

One of the most compelling aspects of 3-Isoquinolinecarboxylic acid, 1-bromo-8-fluoro- is its potential as a lead compound for the development of novel therapeutics. Preclinical studies have shown that derivatives of this compound exhibit promising activity against various diseases, including neurodegenerative disorders and infectious diseases. The ability to modulate the electronic and steric properties of the isoquinoline core through strategic functionalization opens up numerous possibilities for designing molecules with tailored biological activities.

The pharmaceutical industry has recognized the significance of isoquinoline derivatives in drug discovery. Companies and academic institutions are actively pursuing research aimed at identifying new applications for these compounds. The unique combination of structural features and biological activities makes 3-Isoquinolinecarboxylic acid, 1-bromo-8-fluoro- a compelling candidate for further investigation.

In conclusion, 3-Isoquinolinecarboxylic acid, 1-bromo-8-fluoro- (CAS No. 2138287-84-8) represents a promising area of research in medicinal chemistry. Its complex structure, combined with its diverse biological activities, positions it as a valuable scaffold for developing novel therapeutic agents. As research in this field continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in pharmaceutical chemistry.

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